2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide
Description
2-[4-Amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a 4-methylphenyl group at position 5 of the triazole ring, an amino group at position 4, and a thioether linkage connecting the triazole to an acetamide moiety substituted with a 2,4-difluorophenyl group. This compound is of interest due to its structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Such derivatives are frequently explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anti-exudative activities .
Properties
Molecular Formula |
C17H15F2N5OS |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
MWOZVXVYAQMPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 4-methylbenzoyl chloride and thiosemicarbazide undergo base-mediated cyclization. In a representative procedure, refluxing the thiosemicarbazide intermediate in aqueous sodium hydroxide (2 M, 80°C, 6 h) yields 5-(4-methylphenyl)-4-amino-1,2,4-triazole-3-thiol with 75% efficiency. The reaction proceeds via intramolecular nucleophilic attack, eliminating ammonia and forming the triazole ring (Fig. 1A).
Aminoguanidine-Based Assembly
Alternative routes employ aminoguanidine and 4-methylbenzaldehyde in acidic media. Condensation at 60°C for 12 h in ethanol catalyzed by hydrochloric acid generates the triazole intermediate, followed by oxidation with hydrogen peroxide to introduce the amino group at position 4. This method achieves 68% yield but requires stringent pH control to avoid side reactions.
Table 1: Comparison of Triazole Core Synthesis Methods
| Method | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| Thiosemicarbazide Route | NaOH (2 M), 80°C, 6 h | 75% | High regioselectivity |
| Aminoguanidine Route | HCl, H₂O₂, 60°C, 12 h | 68% | Fewer purification steps |
Thioether Linkage Formation via S-Alkylation
The thioether bond connecting the triazole and acetamide moieties is established through nucleophilic substitution.
Chloroacetamide Alkylation
A solution of 5-(4-methylphenyl)-4-amino-1,2,4-triazole-3-thiol (1.0 eq) and N-(2,4-difluorophenyl)chloroacetamide (1.2 eq) in ethanol reacts with potassium hydroxide (1.5 eq) at reflux (80°C, 4 h). The thiolate anion attacks the electrophilic carbon of chloroacetamide, displacing chloride and forming the thioether linkage. This method yields 67% of the desired product after recrystallization from isopropanol.
Solvent and Base Optimization
Tetrahydrofuran (THF) enhances reaction rates compared to ethanol due to its polar aprotic nature, as demonstrated in analogous syntheses. Substituting KOH with potassium carbonate (2.0 eq) in THF at 25°C for 7 h increases yields to 82% by minimizing base-induced degradation.
Table 2: S-Alkylation Reaction Parameters
Acetamide Functionalization Strategies
The N-(2,4-difluorophenyl)acetamide group is introduced via two pathways:
Direct Acylation of Amine
2,4-Difluoroaniline (1.1 eq) reacts with chloroacetyl chloride (1.0 eq) in dichloromethane at 0–5°C under nitrogen. Triethylamine (1.2 eq) scavenges HCl, yielding N-(2,4-difluorophenyl)chloroacetamide (89% purity, 73% yield). This intermediate is critical for subsequent S-alkylation (Section 2.1).
Integrated Synthetic Routes
Sequential Assembly (Triazole → Thioether → Acetamide)
Convergent Approach
Parallel synthesis of triazole thiol and chloroacetamide followed by coupling reduces total reaction time by 30% but requires precise stoichiometric control to avoid dimerization byproducts.
Analytical and Optimization Insights
Spectroscopic Characterization
Yield Optimization
-
Temperature : S-alkylation below 25°C in THF suppresses thiol oxidation.
-
Catalyst Loading : 5% Pd/C in hydrogenation steps increases dehalogenation efficiency (89.1% yield).
Industrial-Scale Considerations
Chemical Reactions Analysis
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following sections compare the target compound with structurally similar 1,2,4-triazole acetamides, focusing on substituent variations and their implications for physicochemical properties and biological activity.
Substituents on the Triazole Ring
Modifications to the triazole ring significantly influence electronic effects, solubility, and binding interactions.
Key Observations :
- Trifluoromethyl (CF3) substituents (as in ) introduce strong electron-withdrawing effects, enhancing oxidative stability but possibly reducing solubility.
- Trimethoxyphenyl groups (as in ) increase lipophilicity, which may improve blood-brain barrier penetration but could also elevate toxicity risks.
Variations in the Acetamide Aryl Group
The aryl group attached to the acetamide nitrogen impacts target affinity and selectivity.
Key Observations :
- The 2,4-difluorophenyl group in the target compound offers a balance of electronegativity and steric profile, favoring interactions with hydrophobic enzyme pockets.
- Naphthalene and dimethylamino groups (as in ) introduce extended aromatic systems or basicity, modifying solubility and target engagement.
Functional Group Modifications
Additional functional groups further diversify activity profiles:
Key Observations :
- Sulfonyl groups (e.g., in ) improve chemical stability but may reduce cell permeability due to increased polarity.
- Furan rings (as in ) contribute to anti-exudative activity, though the target compound’s 4-methylphenyl may offer superior metabolic stability compared to furan’s heterocyclic lability.
Research Findings and Implications
- Synthetic Routes : The target compound is synthesized via S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, a method shared with analogs in . Tautomeric stability of the triazole-thione intermediate is confirmed via IR and NMR spectroscopy .
- For instance, furan-substituted triazoles exhibit 47% efficacy in anti-exudative models at 10 mg/kg, comparable to diclofenac .
- ADME Profile : The 2,4-difluorophenyl and 4-methylphenyl groups likely confer moderate lipophilicity (clogP ~3.5), balancing absorption and excretion. Chlorinated analogs (e.g., ) may face higher metabolic clearance due to increased molecular weight.
Biological Activity
The compound 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article aims to consolidate current findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.5 g/mol . The structure features a triazole ring, an acetamide moiety, and difluorophenyl substituents which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide |
| InChI Key | BICATQXCQNGPEK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in fungal and cancer cell metabolism.
- Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition in certain cancer cell lines.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values were reported in the range of 10–20 µM, indicating potent growth inhibition compared to standard chemotherapeutics like doxorubicin.
- HepG2 (Liver Cancer) : The compound demonstrated an IC50 of approximately 15 µM, suggesting a strong potential for liver cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Fungal Inhibition : It has shown efficacy against several fungal strains, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Bacterial Resistance : Research indicates that it may enhance the activity of traditional antibiotics against resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural components of the compound:
- Triazole Ring : Essential for enzyme interaction and biological activity.
- Aromatic Substituents : The presence of methyl and difluoro groups enhances lipophilicity and cellular uptake.
- Functional Groups : The amino group plays a critical role in binding interactions with biological targets.
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers assessed the anticancer efficacy of this compound against multiple cell lines. Results indicated that it significantly inhibited cell proliferation through apoptosis induction mechanisms involving caspase activation .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects against resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with beta-lactam antibiotics, reducing MIC values significantly .
Q & A
What are the optimal synthetic routes for 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide, and how can reaction conditions be optimized for high yield?
Basic Research Focus : Synthesis methodology.
Methodological Answer :
- Stepwise synthesis : The compound can be synthesized via multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by thioether linkage and acetamide coupling. Key intermediates include 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol and activated acetamide precursors.
- Optimization : Use of potassium carbonate in DMF as a base for thiol-alkylation reactions improves reaction efficiency. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
- Yield enhancement : Adjusting stoichiometric ratios (e.g., 1.5:1 molar ratio of chloroacetylated precursor to triazole-thiol) and maintaining room temperature minimizes side reactions .
How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?
Basic Research Focus : Structural characterization.
Methodological Answer :
- ¹H/¹³C NMR : The triazole ring protons appear as singlets (δ 7.8–8.2 ppm), while the sulfanyl (-S-) group adjacent to the triazole is confirmed by deshielding effects. Aromatic protons from the 2,4-difluorophenyl group show splitting patterns (e.g., doublets of doublets) due to fluorine coupling .
- IR spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (N-H of acetamide), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-F) validate functional groups .
- Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping aromatic signals) can be resolved using 2D NMR techniques like HSQC and HMBC .
What structural features contribute to its biological activity, and how do substituent variations impact efficacy?
Advanced Research Focus : Structure-activity relationships (SAR).
Methodological Answer :
- Critical moieties :
- The 1,2,4-triazole ring enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
- The 4-methylphenyl group enhances lipophilicity, improving membrane permeability.
- The 2,4-difluorophenyl acetamide moiety increases metabolic stability via reduced oxidative metabolism .
- Substituent effects :
- Replacing the 4-methylphenyl with electron-withdrawing groups (e.g., -Cl) reduces antimicrobial activity by 30–40% in in vitro assays .
- Adding hydrophilic groups (e.g., -OH) to the acetamide chain decreases cytotoxicity but increases solubility .
How can researchers address contradictions in reported biological activity data across studies?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
- Standardization of assays : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from variations in bacterial strains or assay conditions. Use CLSI/M7-A6 guidelines for consistency .
- Control experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) to normalize activity metrics .
- Mechanistic studies : Use molecular docking to verify if structural modifications alter binding to targets like DHFR (dihydrofolate reductase) or kinase domains .
What experimental strategies are recommended for studying its pharmacokinetic properties?
Advanced Research Focus : Pharmacokinetics (PK) and ADME.
Methodological Answer :
- In vitro models :
- Caco-2 assays : Assess intestinal permeability. The compound’s logP (~2.8) suggests moderate absorption, but efflux by P-glycoprotein may require co-administration with inhibitors .
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life. Fluorine substituents reduce CYP450-mediated oxidation .
- In vivo PK : Use LC-MS/MS for plasma quantification in rodent models. Dose proportionality studies (1–10 mg/kg) reveal non-linear kinetics due to saturation of binding sites .
How does this compound compare structurally and functionally to analogs like 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[...]acetohydrazide?
Advanced Research Focus : Comparative analysis.
Methodological Answer :
-
Structural comparison :
Feature Target Compound Analog () Core structure 1,2,4-Triazole with thioether linkage 1,2,4-Triazole with hydrazide linkage Aromatic substituents 4-Methylphenyl, 2,4-difluorophenyl 4-Chlorophenyl, 3-hydroxyphenyl Bioactivity Anticancer (IC₅₀: 8–12 µM) Antifungal (MIC: 16–32 µg/mL) -
Functional impact : The acetamide group in the target compound enhances target specificity compared to the hydrazide analog, which exhibits broader but weaker activity .
What computational methods are effective for predicting its toxicity profile?
Advanced Research Focus : Toxicity prediction.
Methodological Answer :
- In silico tools :
- ProTox-II : Predicts hepatotoxicity (Probability: 72%) due to aromatic amine metabolites.
- ADMETlab 2.0 : Estimates hERG inhibition risk (IC₅₀: 1.2 µM), suggesting potential cardiotoxicity .
- Mitigation strategies : Introduce electron-donating groups (e.g., -OCH₃) to reduce reactive metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
